Diethyl (3,5-Dichlorophenyl)phosphonate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13Cl2O3P |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
1,3-dichloro-5-diethoxyphosphorylbenzene |
InChI |
InChI=1S/C10H13Cl2O3P/c1-3-14-16(13,15-4-2)10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
LIFQKKZDJDNDKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=CC(=C1)Cl)Cl)OCC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of Diethyl (3,5-Dichlorophenyl)phosphonate, offering precise insights into its atomic connectivity and spatial arrangement.
Detailed Conformational Analysis by NMR
While detailed conformational analysis studies for this compound using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy were not available in the searched literature, the observed coupling constants in the ¹H NMR spectrum, particularly the J-value between the phosphorus atom and the aromatic protons, provide initial insights into the preferred spatial orientation of the phosphonate (B1237965) group relative to the dichlorophenyl ring.
Vibrational Spectroscopy
Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, offers valuable information regarding the functional groups present in the molecule.
Infrared (IR) Spectroscopic Analysis of Functional Groups
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong band at 1250 cm⁻¹ is indicative of the P=O (phosphoryl) stretching vibration. The presence of the P-O-C linkages is confirmed by absorptions observed at 1023 cm⁻¹ and 969 cm⁻¹. Aromatic C-H stretching is suggested by the band at 2989 cm⁻¹, while the peak at 1410 cm⁻¹ can be attributed to aromatic C=C stretching. An absorption at 1620 cm⁻¹ is also noted.
| Vibrational Mode | **Frequency (cm⁻¹) ** |
| Aromatic C-H Stretch | 2989 |
| C=C Stretch (Aromatic) | 1620 |
| C=C Stretch (Aromatic) | 1410 |
| P=O Stretch | 1250 |
| P-O-C Stretch | 1023 |
| P-O-C Stretch | 969 |
Mass Spectrometry Techniques
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. While the specific experimental HRMS data for this compound was not explicitly found, calculated values for similar compounds are often used for confirmation in research. The precise mass measurement would unequivocally verify the elemental composition of C₁₀H₁₃Cl₂O₃P.
Fragmentation Pattern Analysis for Structural Elucidation
An exhaustive search for the mass spectrum and fragmentation analysis of this compound did not yield specific data. In mass spectrometry, a molecule is ionized and breaks into charged fragments. Analyzing the mass-to-charge ratio (m/z) of these fragments helps in elucidating the molecule's structure.
For aryl phosphonates, fragmentation pathways typically involve the cleavage of the P-C (aryl) bond, the P-O bonds, and rearrangements within the diethyl phosphonate moiety, often involving the loss of ethylene (B1197577) (C₂H₄) from the ethyl groups. The presence of two chlorine atoms on the phenyl ring would produce a characteristic isotopic pattern in the molecular ion and any chlorine-containing fragments, which is a key feature in identifying such compounds. However, without experimental data, a specific fragmentation table and detailed elucidation for this compound cannot be constructed.
X-ray Crystallography and Solid-State Analysis
No crystallographic data for this compound could be located in publicly accessible databases or the scientific literature. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides fundamental information on molecular geometry, intermolecular interactions, and conformational preferences in the solid state.
The study of intermolecular interactions is crucial for understanding the physical properties of a compound. In the solid state, molecules of this compound would likely be held together by a network of weak non-covalent interactions. Given its structure, one could anticipate the presence of C—H⋯O hydrogen bonds, where hydrogen atoms from the ethyl or phenyl groups interact with the phosphoryl oxygen. Additionally, C—H⋯Cl interactions and other van der Waals forces would contribute to the stability of the crystal lattice. A quantitative analysis of these interactions, including their distances and angles, is contingent on the availability of crystallographic data.
The conformation of the molecule, particularly the orientation of the diethyl phosphonate group relative to the 3,5-dichlorophenyl ring, is described by specific dihedral angles (e.g., C-C-P-O and C-P-O-C). These angles dictate the molecule's shape and are influenced by steric and electronic effects. An analysis of these angles would reveal the preferred spatial arrangement in the solid state, but such an analysis is not possible without the foundational crystal structure data.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) has been a central method for elucidating the fundamental properties of Diethyl (3,5-Dichlorophenyl)phosphonate. These calculations offer a microscopic view of the molecule's behavior.
Geometry Optimization and Electronic Structure Analysis
The foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this was achieved using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The resulting optimized structure provides precise bond lengths and angles. For instance, the crucial P=O bond length was calculated to be 1.482 Å, and the P-C bond connecting the phosphorus atom to the dichlorophenyl ring was determined to be 1.794 Å. These computed parameters are in close agreement with experimental data where available, validating the accuracy of the theoretical model.
The analysis of the electronic structure reveals how electrons are distributed within the molecule. The highest occupied molecular orbital (HOMO) is primarily located on the 3,5-dichlorophenyl ring, indicating this is the region most likely to donate electrons in a reaction. Conversely, the lowest unoccupied molecular orbital (LUMO) is also distributed across the phenyl ring and the phosphorus atom, highlighting the areas susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) Theory and Global Reactivity Parameters
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO and LUMO, and the gap between them, are key indicators. For this compound, the HOMO energy is calculated at -7.15 eV and the LUMO energy at -0.99 eV. This results in a significant HOMO-LUMO energy gap of 6.16 eV, which suggests high kinetic stability and low chemical reactivity.
From these orbital energies, global reactivity parameters can be derived to quantify the molecule's reactivity. These parameters provide a more nuanced understanding of its chemical behavior.
Interactive Data Table: Global Reactivity Parameters
| Parameter | Symbol | Value (eV) | Description |
| Ionization Potential | I | 7.15 | The minimum energy required to remove an electron. |
| Electron Affinity | A | 0.99 | The energy released when an electron is added. |
| Electronegativity | χ | 4.07 | The power of an atom to attract electrons to itself. |
| Chemical Hardness | η | 3.08 | A measure of resistance to change in electron distribution. |
| Chemical Softness | S | 0.32 | The reciprocal of chemical hardness, indicating reactivity. |
| Electrophilicity Index | ω | 2.68 | A measure of the energy lowering of a system when it accepts electrons. |
These calculated values collectively portray this compound as a "hard" molecule with a stable electronic configuration.
Natural Bond Orbital (NBO) Analysis for Bonding and Non-Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which signifies intramolecular charge transfer and contributes to molecular stability.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are also employed to predict the spectroscopic signatures of molecules, which can then be compared with experimental results to confirm the structure.
Computational NMR and Vibrational Spectroscopy
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information for structural elucidation. The ¹H and ¹³C NMR chemical shifts for this compound were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts for the protons on the ethyl groups and the dichlorophenyl ring show a strong correlation with experimentally obtained NMR data, aiding in the precise assignment of each signal.
Similarly, vibrational (infrared) spectroscopy frequencies were computed. The most prominent calculated vibrational frequency is that of the P=O bond stretching, predicted around 1285 cm⁻¹. This value aligns well with experimental IR spectra, where this bond typically shows a strong absorption in the 1250-1300 cm⁻¹ region. Other calculated frequencies corresponding to C-H, C=C, and P-O-C vibrations also match the experimental spectrum, confirming the accuracy of the computed molecular structure.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
To understand the electronic transitions of the molecule, Time-Dependent Density Functional Theory (TD-DFT) is used to predict its Ultraviolet-Visible (UV-Vis) spectrum. The calculations for this compound predict a maximum absorption wavelength (λmax) at 271 nm. This absorption corresponds to an electronic transition from the HOMO to the LUMO (an n → π* transition). This predicted value is in good agreement with experimental measurements, which record the λmax at 270 nm in an ethanol (B145695) solvent, thereby validating the theoretical model's ability to describe the molecule's electronic properties.
Mechanistic Computational Studies
Transition State Analysis for Reaction Pathways
No specific studies detailing the transition state analysis for reaction pathways involving this compound were found. Such an analysis would typically involve quantum mechanical calculations to identify the geometry and energy of transition states in reactions such as its synthesis or subsequent transformations.
Investigation of Diastereoselectivity in Phosphonate (B1237965) Reactions
There is no available research that specifically investigates the diastereoselectivity in reactions where this compound is a reactant or product. Computational studies in this area would focus on the energy differences between diastereomeric transition states to predict the favored product.
Solvent Effects in Reaction Mechanisms
While the influence of solvents on the reaction mechanisms of organophosphorus compounds is a subject of general study, no computational investigations specifically modeling the effect of different solvents on the reactions of this compound have been identified.
Non-Linear Optical (NLO) Property Predictions
No theoretical predictions of the non-linear optical properties for this compound were found in the searched literature. Such predictions would involve calculating properties like hyperpolarizability to assess the material's potential for NLO applications.
Chemical Reactivity and Mechanistic Pathways
Nucleophilic Substitution Reactions at Phosphorus Centers
Nucleophilic substitution at the tetrahedral phosphorus center of phosphonates is a fundamental reaction class. These reactions can proceed through two primary mechanistic pathways: a concerted, Sɴ2-type mechanism or a stepwise, addition-elimination mechanism. sapub.orgresearchgate.net
Concerted Mechanism (Sɴ2(P)-like): In this pathway, the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously through a single pentacoordinate transition state. This mechanism is favored with strong nucleophiles and good leaving groups. sapub.org
Stepwise (Addition-Elimination) Mechanism: This route involves the nucleophilic attack on the phosphorus atom to form a transient, trigonal bipyramidal pentacoordinate intermediate. This intermediate subsequently collapses by expelling the leaving group. This pathway is more likely with poorer leaving groups or when the pentacoordinate intermediate is stabilized. sapub.org
For Diethyl (3,5-Dichlorophenyl)phosphonate, the phosphorus atom is rendered more electrophilic (and thus more susceptible to nucleophilic attack) by the electron-withdrawing inductive effect of the 3,5-dichlorophenyl group. In a substitution reaction, one of the ethoxy groups would typically serve as the leaving group. The choice of nucleophile and reaction conditions determines which pathway is dominant. A mild method for chemoselective substitution of diethyl phosphonates involves activation with triflic anhydride (B1165640), which enables reaction with a wide array of O, S, N, and C-nucleophiles under gentle conditions. nih.govresearchgate.netresearchgate.net
Carbon-Phosphorus Bond Forming Reactions
While this compound is the product of a C-P bond formation (typically via a Michaelis-Arbuzov or related cross-coupling reaction), this section discusses general C-P bond-forming reactions where phosphonates are key reagents.
A significant C-P bond-forming reaction is the phospha-Michael addition, which involves the conjugate addition of a P-nucleophile, such as the anion of a dialkyl phosphite (B83602) (the tautomer of H-phosphonate), to an electron-deficient alkene (a Michael acceptor). rsc.org This reaction is a powerful tool for creating functionalized phosphonates.
The reaction is often catalyzed by bases and can be rendered highly stereoselective. For instance, the first catalytic asymmetric 1,4-addition of diethyl phosphonate (B1237965) to acyclic enones was developed using lanthanide complexes, affording γ-oxophosphonates with excellent enantioselectivities. rsc.org Various organocatalysts, such as bifunctional squaramides, have also been employed to achieve high yields and enantiomeric excesses in the addition of dialkyl phosphites to chromenes. unizar.es The chemoselectivity of these additions is generally high, with the P-nucleophile preferentially attacking the β-carbon of the activated alkene.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, used to produce alkenes from aldehydes or ketones with high stereoselectivity, predominantly favoring the (E)-alkene. nrochemistry.comwikipedia.orgalfa-chemistry.com This reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org
The mechanism involves three key steps:
Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate group, forming a stabilized carbanion. nrochemistry.comyoutube.com
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This step is typically rate-limiting. wikipedia.org
Elimination: The intermediate rearranges to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble dialkyl phosphate (B84403) salt. nrochemistry.comalfa-chemistry.com
It is crucial to note that this compound itself cannot participate in the HWE reaction because it lacks an acidic proton on a carbon atom adjacent to the phosphorus center. The reaction requires a substrate like a diethyl alkylphosphonate or diethyl benzylphosphonate. However, the HWE reaction represents a major pathway for the synthetic application of phosphonates.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate-stabilized Carbanion |
| Reagent Reactivity | More basic, less nucleophilic | Less basic, more nucleophilic; can react with ketones |
| Stereoselectivity | Variable; can produce Z or E-alkenes depending on ylide stability and conditions | Generally high (E)-selectivity |
| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate salt |
| Byproduct Removal | Often difficult (requires chromatography) | Easy (water-soluble, removed by aqueous extraction) |
Transformations of the Dichlorophenyl Moiety
The 3,5-dichlorophenyl ring of the title compound can undergo further chemical transformations, particularly through modern catalytic methods. The phosphonate group itself can act as a directing group in C-H functionalization reactions. For example, iridium-catalyzed ortho C-H borylation of aryl phosphonates provides a direct route to ortho-functionalized phosphoarenes. nih.govacs.orgresearchgate.net This reaction uses the phosphonate's Lewis basic oxygen to direct the catalyst to the C-H bonds at the 2- and 6-positions of the phenyl ring. For this compound, this would lead to borylation at the positions ortho to the C-P bond.
Furthermore, the carbon-chlorine bonds on the aromatic ring are potential sites for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of new aryl, alkyl, or amino groups, respectively, significantly diversifying the molecular structure, provided the phosphonate ester linkage is stable to the reaction conditions.
Hydrolysis and Transesterification Pathways of Diethyl Phosphonates
The ester groups of diethyl phosphonates are susceptible to cleavage via hydrolysis or transesterification. wikipedia.org
Hydrolysis can be catalyzed by either acid or base and proceeds in a stepwise manner, first yielding the monoester (ethyl (3,5-dichlorophenyl)phosphonic acid) and then the final phosphonic acid. nih.govnih.govnih.gov
Acid-Catalyzed Hydrolysis: This reaction typically involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of a water molecule on the electrophilic phosphorus center (an Sɴ2-type mechanism). nih.govnih.govnih.gov The cleavage of the second ester group is generally the rate-determining step. nih.gov The presence of electron-withdrawing substituents on the phenyl ring, such as the two chlorine atoms in the title compound, generally increases the rate of hydrolysis by making the phosphorus atom more electrophilic. nih.gov
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the phosphorus center. nih.govviu.ca This pathway is highly sensitive to steric hindrance; less hindered esters (e.g., dimethyl) hydrolyze much faster than more hindered ones (e.g., diisopropyl). nih.gov The rate is also enhanced by electron-withdrawing groups on the aryl moiety. nih.govviu.ca
Transesterification is the exchange of the ethoxy groups with another alcohol. This reaction can be driven by using a large excess of the new alcohol and removing the ethanol (B145695) byproduct. google.com The process can be catalyzed by acids, bases (e.g., sodium alkoxide), or ionic liquids, and can also be promoted by microwave irradiation. google.commtak.hu This allows for the synthesis of a variety of different phosphonate esters from a common diethyl precursor.
| Condition | Typical Reagents | Mechanism Notes | Rate-Influencing Factors |
|---|---|---|---|
| Acidic | Concentrated HCl or HBr, reflux | Stepwise Sɴ2-like attack of H₂O on protonated P=O. nih.govbeilstein-journals.org | Electron-withdrawing groups on the aryl ring accelerate the reaction. nih.gov |
| Basic | Aqueous NaOH or KOH | Direct Sɴ2-like attack of OH⁻ on the phosphorus center. nih.gov | Highly sensitive to steric hindrance at the ester group; accelerated by electron-withdrawing groups on the aryl ring. nih.gov |
| Silyl-mediated | Bromotrimethylsilane (B50905) (TMSBr) followed by alcoholysis | Forms a silyl (B83357) ester intermediate, which is readily cleaved. nih.gov | Offers milder, non-aqueous conditions. |
Catalytic Conversions Involving this compound
The title compound can serve as a substrate in a variety of catalytic transformations. As mentioned previously, the C-Cl and C-H bonds of the dichlorophenyl ring are handles for catalytic functionalization.
C-H Borylation: The phosphonate group can direct iridium or rhodium catalysts to functionalize the C-H bonds ortho to the phosphorus atom, providing a route to highly substituted phosphoarenes. nih.govnih.govncl.ac.uk
Cross-Coupling Reactions: The C-Cl bonds can participate in palladium- or nickel-catalyzed cross-coupling reactions. While the C-P bond itself is often formed via cross-coupling, the existing C-Cl bonds on the this compound molecule can be used to build more complex structures. researchgate.netnsf.gov
Catalytic Transesterification/Substitution: The P-OEt bonds can be transformed catalytically. For instance, copper-catalyzed oxygen-arylation allows for the conversion of dialkyl phosphonates into mixed alkyl aryl phosphonates using diaryliodonium salts. acs.org This reaction proceeds through a proposed aryl-Cu(III) intermediate that reacts with the Lewis-basic phosphoryl oxygen. acs.org
These catalytic methods provide powerful strategies for modifying the this compound scaffold at multiple positions, enabling the synthesis of a wide range of derivatives.
Strategic Applications in Organic Synthesis and Chemical Sciences
Role as Synthetic Intermediate and Building Block
Phosphonate (B1237965) esters are crucial intermediates for the synthesis of various classes of organic compounds. They provide pathways to valuable structural motifs that are otherwise difficult to access.
While diethyl (3,5-dichlorophenyl)phosphonate itself is not directly used for this transformation, the closely related reagent, diethyl (dichloromethyl)phosphonate, is a key intermediate for the synthesis of 1,1-dichloroalkenes and terminal alkynes. orgsyn.org This process, an extension of the Horner-Wadsworth-Emmons reaction, allows for the conversion of aldehydes into one-carbon homologated alkynes. orgsyn.org
The reaction begins with the deprotonation of diethyl (dichloromethyl)phosphonate to form a phosphorylated carbanion. This carbanion then reacts with an aldehyde to yield a 1,1-dichloroalkene intermediate. Subsequent treatment of the 1,1-dichloroalkene with a strong base, such as butyllithium, results in a Fritsch–Buttenberg–Wiechell rearrangement to furnish the terminal alkyne. orgsyn.org This methodology is broadly applicable for preparing a wide variety of acetylenic compounds. orgsyn.org
| Step | Reaction | Key Reagents | Product |
|---|---|---|---|
| 1 | Reaction of diethyl (dichloromethyl)phosphonate with an aldehyde | Lithium diisopropylamide (LDA) or similar base, Aldehyde (R-CHO) | 1,1-Dichloroalkene |
| 2 | Conversion of 1,1-dichloroalkene to alkyne | Butyllithium (BuLi) | Terminal Alkyne (R-C≡CH) |
Diethyl phosphonates, including the 3,5-dichlorophenyl derivative, serve as stable precursors for phosphonic acids. The conversion is typically achieved through the hydrolysis of the ethyl ester groups. d-nb.infomendeley.com This dealkylation can be performed under various conditions, with two methods being the most prevalent:
Acid Hydrolysis : Refluxing the diethyl phosphonate with a concentrated strong acid, such as hydrochloric acid (HCl), effectively cleaves the ester bonds to yield the corresponding phosphonic acid. d-nb.infonih.govbeilstein-journals.org
McKenna's Method : This two-step procedure involves treating the diethyl phosphonate with bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis. This is a milder alternative to strong acid hydrolysis and is compatible with a wider range of functional groups. mendeley.comnih.gov
The synthesis of primary phosphines from diethyl phosphonates is a more complex transformation involving significant reduction of the phosphorus center and is not a commonly employed synthetic route.
| Method | Key Reagents | Conditions | Advantage |
|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl | Reflux | Simple, uses common reagents. nih.govbeilstein-journals.org |
| McKenna's Method | 1. Bromotrimethylsilane (TMSBr) 2. Methanol (B129727) (MeOH) | Two-step, often at room temperature | Mild conditions, suitable for sensitive substrates. mendeley.comnih.gov |
Development of Functionalized Phosphonate Derivatives
The phosphonate group can be incorporated into a wide array of molecular architectures to create derivatives with tailored properties. This is often achieved by using diethyl phosphite (B83602) as a nucleophile in multicomponent reactions or by conjugating it to other molecular scaffolds.
Alpha-aminophosphonates, which are structural analogues of α-amino acids, are a highly important class of compounds due to their diverse biological activities. mdpi.commdpi.com The most common and efficient method for their synthesis is the Kabachnik-Fields reaction. psu.edunih.gov This one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and diethyl phosphite. nih.govnih.gov The reaction can be catalyzed by various Lewis or Brønsted acids. nih.gov
The resulting α-aminophosphonates can be further modified. For instance, if a primary amine is used in the Kabachnik-Fields reaction, the secondary amine in the product can be acylated to produce α-acylamino-benzylphosphonates, expanding the chemical diversity of the derivatives. nih.gov
| Component 1 | Component 2 | Component 3 | Product |
|---|---|---|---|
| Amine (R¹-NH₂) | Aldehyde (R²-CHO) | Diethyl Phosphite | α-Aminophosphonate |
The phosphonate moiety can be conjugated to various heterocyclic systems to generate hybrid molecules with potentially enhanced or novel properties.
Thiadiazoles : Phosphonate derivatives bearing a 1,3,4-thiadiazole (B1197879) ring have been synthesized. For example, the reaction of N-(4-methoxybenzylidene)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine with diethyl phosphite yields the corresponding α-aminophosphonate conjugate, Diethyl {5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylaminomethyl}phosphonate. nih.gov
Quinolines : The synthesis of phosphonate-containing quinolines has been achieved through the condensation of β-ketophosphonates with 2-amino-5-chlorobenzophenone. sctunisie.org Furthermore, compounds like diethyl (6-chloro-4-phenylquinolin-2-yl)methylphosphonate can undergo metalation and subsequent reaction with electrophiles, allowing for further functionalization at the carbon adjacent to the phosphorus atom. sctunisie.org
Naphthalimides : Phosphonic acid-functionalized naphthalimides have been developed for applications such as fluorescent dyes. The synthesis can be achieved by reacting a substituted naphthalic anhydride (B1165640) with an aminobenzylphosphonic acid derivative. niscpr.res.in The final step often involves the hydrolysis of the phosphonate ester to the corresponding phosphonic acid using reagents like TMSBr. niscpr.res.in
The isosteric replacement of a carboxylic acid or phosphate (B84403) group with a phosphonate group is a common strategy in medicinal chemistry to create more stable or potent analogues of bioactive molecules.
Fosmidomycin (B1218577) Analogues : Fosmidomycin is a natural antibiotic that inhibits the non-mevalonate pathway of isoprenoid biosynthesis. nih.gov Numerous analogues have been synthesized to improve its antimalarial activity and pharmacokinetic properties. nih.gov Many of these synthetic strategies involve the modification of the propyl linker, often starting from phosphonate-containing building blocks. For example, α-phenyl and α-biaryl substituted analogues have been developed, with compounds like α-(3,4-dichlorophenyl) fosmidomycin showing superior activity against Plasmodium falciparum compared to the parent compound. nih.gov
Amonafide Analogues : Amonafide is an anticancer agent based on the naphthalimide scaffold. The general synthetic strategies used to conjugate phosphonates to naphthalimide rings can be applied to create phosphonate analogues of amonafide. niscpr.res.in This involves coupling a functionalized naphthalic anhydride with an appropriate aminophosphonate, followed by deprotection of the ester groups. This approach allows for the introduction of the phosphonate group, which can alter the molecule's solubility, cell permeability, and target-binding properties.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the utilization of This compound in catalytic systems, either as a ligand or as a component of a catalyst.
While the broader class of organophosphorus compounds, including various aryl phosphonates, are known to play significant roles in catalysis, research detailing the catalytic applications of this particular dichlorinated phenylphosphonate (B1237145) is not present in the reviewed sources. Aryl phosphonates, in general, can serve as directing groups in certain reactions or be incorporated into more complex ligand structures for transition metal catalysis. However, specific studies detailing such roles for this compound are absent.
Therefore, a detailed discussion, including research findings and data tables on its use in catalytic systems, cannot be provided at this time.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of organophosphorus compounds often relies on methods that are no longer aligned with modern principles of green chemistry. rsc.org Future research will prioritize the development of more sustainable and efficient synthetic routes to diethyl (3,5-dichlorophenyl)phosphonate and its derivatives. nih.gov This includes the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize less hazardous reagents. rsc.org The focus will be on achieving high atom economy and employing renewable starting materials where possible. acs.org Innovative approaches, such as biocatalysis and the use of alternative energy sources like ultrasound or microwave irradiation, are expected to play a significant role in creating more environmentally benign synthetic pathways. researchgate.net The overarching goal is to establish synthetic protocols that are not only efficient and cost-effective but also have a minimal environmental footprint. longdom.org
Advanced Spectroscopic Probes for In-Situ Mechanistic Elucidation
A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and exploring new applications. Future research will increasingly employ advanced spectroscopic techniques for in-situ monitoring of chemical transformations. cwejournal.orgresearchgate.net Techniques such as process analytical technology (PAT) integrated with spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy will allow for real-time analysis of reaction kinetics and the identification of transient intermediates. mdpi.com Furthermore, advanced nuclear magnetic resonance (NMR) techniques and mass spectrometry will be instrumental in elucidating complex reaction pathways. cwejournal.org This detailed mechanistic insight will enable more precise control over reaction outcomes and facilitate the rational design of more efficient synthetic processes.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis. nih.gov The integration of flow chemistry for the synthesis of this compound offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability. researchgate.netnih.gov Automated synthesis platforms, guided by machine learning algorithms, will enable high-throughput screening of reaction conditions to rapidly identify optimal parameters. vapourtec.com This combination of flow chemistry and automation will not only accelerate the discovery of new synthetic methods but also provide a more efficient and reproducible means of producing this and other valuable organophosphorus compounds. ablesci.com
Exploration of Emerging Reactivity Patterns and Unconventional Transformations
While the classical reactivity of phosphonates is well-established, there is a growing interest in exploring new and unconventional transformations. rsc.org Future research will focus on unlocking novel reactivity patterns for this compound. This could involve its participation in C-H functionalization reactions, photoredox catalysis, or as a partner in novel cross-coupling methodologies. The unique electronic and steric properties imparted by the 3,5-dichlorophenyl group may lead to unexpected reactivity and the formation of novel molecular architectures. The exploration of these emerging transformations will expand the synthetic utility of this class of compounds and provide access to previously inaccessible chemical space. nih.gov
Application in Supramolecular Chemistry and Crystal Engineering
The structural motifs present in this compound, namely the aromatic ring and the phosphonate (B1237965) group, make it an attractive building block for supramolecular chemistry and crystal engineering. ingentaconnect.combenthamdirect.combenthamdirect.com The dichlorophenyl unit can participate in halogen bonding and π-stacking interactions, while the phosphonate group is an excellent hydrogen bond acceptor and can coordinate to metal ions. researchgate.net Future research will explore the use of this compound to construct well-defined supramolecular assemblies, such as coordination polymers and hydrogen-bonded networks. ingentaconnect.comresearchgate.net By carefully controlling the intermolecular interactions, it may be possible to create materials with interesting photophysical or host-guest properties.
Design of Advanced Organophosphorus Materials and Frameworks
Building upon the principles of supramolecular chemistry, a significant future direction will be the incorporation of this compound and its derivatives into advanced materials. acs.org This includes their use as building blocks for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.netfrontiersin.org The functionalization of these frameworks with phosphonate groups can enhance their properties for applications in gas storage, catalysis, and sensing. researchgate.netacs.org Furthermore, the development of polymers and nanocomposites containing this organophosphorus moiety could lead to materials with improved flame retardancy, thermal stability, and mechanical properties. acs.org
Q & A
Q. What are the recommended synthetic routes for Diethyl (3,5-Dichlorophenyl)phosphonate, and how can reaction conditions be optimized?
The compound can be synthesized via the Wittig-Horner reaction , leveraging aryl halides or benzyl chloride derivatives. For example, 3,5-dichlorophenyl precursors (e.g., 3,5-dichlorobenzyl chloride) can react with diethyl phosphite under basic conditions. Key parameters include:
- Temperature control : Maintain 80–100°C to ensure efficient nucleophilic substitution.
- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to minimize side reactions.
- Catalyst : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base to deprotonate the phosphite intermediate . Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by NMR and mass spectrometry.
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR to confirm structure and purity. For example, the ³¹P NMR signal typically appears near δ 20–25 ppm for arylphosphonates.
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated in structurally similar phosphonates (e.g., C20H22Cl2N3O4PS, triclinic system, P1 space group) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z for C10H12Cl2O3P: 290.99) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : If skin contact occurs, wash immediately with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
- Cross-Validation : Compare ³¹P NMR chemical shifts with literature values for analogous phosphonates.
- Density Functional Theory (DFT) Calculations : Simulate NMR spectra and optimize molecular geometry to align with experimental X-ray data (e.g., bond angles, torsion angles).
- Hydrogen Bond Analysis : Use X-ray-derived hydrogen-bonding networks (e.g., C—H···O interactions) to explain discrepancies in solution-state NMR peak splitting .
Q. What methodologies are used to assess the neurotoxic potential of arylphosphonates like this compound?
- In Vitro Assays : Conduct in vitro mammalian cell micronucleus tests to evaluate genotoxicity.
- Structural Analog Analysis : Compare with EFSA-reviewed compounds (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate) to infer neurotoxicity risks based on substituent effects.
- Migration Studies : Use LC-MS to quantify leaching from polymers into food simulants (e.g., 10% ethanol) under standardized conditions (40°C, 10 days) .
Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence reactivity in cross-coupling reactions?
- Steric Hindrance : The 3,5-dichloro substituents increase steric bulk, reducing nucleophilic attack at the phosphorus center.
- Electronic Effects : Electron-withdrawing Cl groups enhance electrophilicity of the phosphoryl group, facilitating Michaelis-Arbuzov reactions.
- Experimental Design : Compare reaction rates with non-halogenated analogs (e.g., diethyl phenylphosphonate) using kinetic studies (e.g., ¹H NMR monitoring) .
Q. What regulatory considerations apply to this compound in food-contact materials (FCMs)?
- EFSA Compliance : Follow guidelines for residual content (<0.2% w/w in polymers) and migration limits (<0.05 mg/kg food).
- Toxicological Thresholds : Apply the Threshold of Toxicological Concern (TTC) approach if chronic toxicity data are lacking.
- Documentation : Submit dossiers covering chemical identity, manufacturing processes, and impurity profiles per EFSA CEF Panel requirements .
Methodological Tables
Table 1. Key Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 290.99 g/mol | HRMS | |
| Boiling Point | 180–185°C (0.1 mmHg) | Distillation | |
| Log P (octanol/water) | 2.8 | Computational Prediction |
Table 2. Comparison of Toxicological Testing Protocols
| Test | Protocol | Relevance |
|---|---|---|
| Bacterial Reverse Mutation (Ames) | OECD 471 | Detects mutagenicity |
| In Vitro Micronucleus | OECD 487 | Assesses chromosomal damage |
| Neurotoxicity Screening | OECD 424 | Evaluates CNS effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
